3-Chloro-6-methoxy-benzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIANAOXQFSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of 3 Chloro 6 Methoxy Benzo D Isoxazole
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic systems. In the case of 3-Chloro-6-methoxy-benzo[d]isoxazole, these reactions primarily target the chloro-substituted carbon of the isoxazole (B147169) ring.
Investigation of Halogen Reactivity at the 3-Position
The chlorine atom at the 3-position of the benzo[d]isoxazole core is susceptible to displacement by nucleophiles. Unlike SN1 and SN2 reactions common to alkyl halides, nucleophilic substitution on an sp²-hybridized aryl carbon proceeds through a different pathway, typically the SNAr mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism involves a two-step process:
Addition of the Nucleophile: A potent nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The aromaticity of the isoxazole ring is temporarily disrupted during this stage.
Elimination of the Leaving Group: The aromatic system is restored by the expulsion of the chloride ion, a good leaving group, resulting in the substituted product. allen.in
The reactivity of the 3-position is enhanced by the electronegativity of the adjacent nitrogen atom in the isoxazole ring, which helps to stabilize the negative charge in the Meisenheimer intermediate. However, SNAr reactions on such systems often require strong nucleophiles and may necessitate elevated temperatures to proceed efficiently. rsc.org
Table 1: Representative Nucleophilic Substitution Reactions at the 3-Position
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
| Methoxide (CH₃O⁻) | Sodium Methoxide (NaOCH₃) | 3,6-Dimethoxy-benzo[d]isoxazole |
| Amine (R₂NH) | Morpholine | 3-(Morpholin-4-yl)-6-methoxy-benzo[d]isoxazole |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-methoxy-benzo[d]isoxazole |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-Methoxy-benzo[d]isoxazole-3-carbonitrile |
Influence of the Methoxy (B1213986) Group on Nucleophilic Activation/Deactivation
Substituents on the aromatic ring can significantly modulate the rate of SNAr reactions. The methoxy group (-OCH₃) at the 6-position exerts a dual electronic effect. While it is electron-withdrawing through induction due to the oxygen's electronegativity, its primary influence is strong electron-donation via the resonance effect (+M). chegg.com
This electron-donating character increases the electron density of the entire fused ring system. For a nucleophilic aromatic substitution reaction, which is favored on electron-poor aromatic rings, this increased electron density has a deactivating effect. masterorganicchemistry.comchegg.com The methoxy group pushes electron density into the ring, making the C-3 carbon less electrophilic and destabilizing the negatively charged Meisenheimer intermediate required for the SNAr mechanism. Consequently, the presence of the 6-methoxy group is expected to decrease the rate of nucleophilic substitution at the 3-position compared to an unsubstituted 3-chlorobenzo[d]isoxazole.
Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. For this compound, these reactions occur on the benzene portion of the molecule.
Directing and Activating/Deactivating Effects of Chloro and Methoxy Substituents
The regiochemical outcome of an EAS reaction is governed by the substituents already present on the aromatic ring. wikipedia.org In this molecule, the primary directing influences are the 6-methoxy group and the fused isoxazole ring system.
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org It donates electron density into the benzene ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org This stabilization is most effective when the electrophile adds to the positions ortho or para to the methoxy group.
Fused Isoxazole Ring: The isoxazole ring, as a whole, acts as a deactivating group towards electrophilic attack on the fused benzene ring. This is due to the electronegativity of the nitrogen and oxygen atoms, which withdraw electron density inductively.
3-Chloro Group: The chlorine atom is on the isoxazole ring and its electronic effect on the EAS reactivity of the benzene ring is minimal and indirect compared to the powerful methoxy group.
The dominant influence is the strongly activating methoxy group. Therefore, incoming electrophiles will be directed to the positions ortho and para to it.
Regioselectivity and Mechanistic Elucidation of EAS
The available positions for electrophilic attack on the benzene ring of this compound are C-4, C-5, and C-7. The directing effects of the methoxy group at C-6 predict the following outcomes:
Attack at C-5: This position is ortho to the methoxy group.
Attack at C-7: This position is also ortho to the methoxy group.
Attack at C-4: This position is meta to the methoxy group.
Given that the methoxy group is a strong ortho, para-director, substitution is strongly favored at the C-5 and C-7 positions. masterorganicchemistry.com Substitution at the C-4 position would be a minor product, if formed at all. Between the two ortho positions (C-5 and C-7), steric hindrance can play a role. The C-7 position is adjacent to the fused ring junction, which may present slightly more steric hindrance than the C-5 position. Therefore, the C-5 position is often the most likely site for substitution. The mechanism proceeds via the formation of a sigma complex, where the positive charge is effectively delocalized by the resonance contribution of the methoxy group's lone pair electrons, stabilizing the intermediate and favoring the formation of the ortho and para products. libretexts.orgyoutube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile (E⁺) | Major Product(s) | Minor Product |
| Nitration | NO₂⁺ | 3-Chloro-6-methoxy-5-nitro-benzo[d]isoxazole and 3-Chloro-6-methoxy-7-nitro-benzo[d]isoxazole | 3-Chloro-6-methoxy-4-nitro-benzo[d]isoxazole |
| Bromination | Br⁺ | 5-Bromo-3-chloro-6-methoxy-benzo[d]isoxazole and 7-Bromo-3-chloro-6-methoxy-benzo[d]isoxazole | 4-Bromo-3-chloro-6-methoxy-benzo[d]isoxazole |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-3-chloro-6-methoxy-benzo[d]isoxazole | 7-Acyl-3-chloro-6-methoxy-benzo[d]isoxazole |
Note: In Friedel-Crafts acylation, substitution at the less sterically hindered C-5 position is generally preferred.
Cross-Coupling Reactions of Halogenated Benzo[d]isoxazoles
The chlorine atom at the 3-position serves as an effective handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands enable their efficient use in these transformations. jk-sci.comtcichemicals.com
Two of the most significant cross-coupling reactions applicable to this substrate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. iaea.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org Similar to the Suzuki coupling, it employs a palladium catalyst, a suitable phosphine ligand, and a base. jk-sci.com The mechanism also proceeds through a cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com
These reactions provide a versatile platform for synthesizing a wide array of derivatives from this compound, significantly expanding its synthetic utility.
Table 3: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 6-Methoxy-3-phenyl-benzo[d]isoxazole |
| Suzuki-Miyaura | Pyridine-3-boronic acid | PdCl₂(dppf) | 6-Methoxy-3-(pyridin-3-yl)-benzo[d]isoxazole |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | N-(6-Methoxy-benzo[d]isoxazol-3-yl)aniline |
| Buchwald-Hartwig | Piperidine | Pd(OAc)₂ / SPhos | 6-Methoxy-3-(piperidin-1-yl)-benzo[d]isoxazole |
Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for such transformations due to the reactive C-Cl bond at the 3-position. These reactions typically involve an oxidative addition of the chloro-isoxazole to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-chloro-benzo[d]isoxazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The reaction is highly versatile and tolerates a wide range of functional groups, making it a favored method for the synthesis of 3-aryl- or 3-heteroaryl-6-methoxy-benzo[d]isoxazoles. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction rate and selectivity. researchgate.netmdpi.com While specific examples for this compound are not abundant in the readily available literature, the general applicability of this reaction to similar heterocyclic chlorides is well-established. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The resulting 3-alkynyl-6-methoxy-benzo[d]isoxazoles are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. The reaction conditions are generally mild, and a variety of functional groups on the alkyne are tolerated.
Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of this compound with an alkene to form a new carbon-carbon bond at the vinylic position. This reaction provides a direct method for the alkenylation of the benzo[d]isoxazole core. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene, the palladium catalyst, and the reaction conditions. While the Heck reaction of isoxazoles has been reported, specific examples with this compound are not readily found in the literature, but the general principles of the reaction are expected to apply. nih.gov
Table 1: Examples of Palladium-Catalyzed Carbon-Carbon Coupling Reactions with Isoxazole Derivatives (Illustrative)
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, reflux | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 | researchgate.net |
| Sonogashira | 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkyne | PdCl₂(PPh₃)₂ | 3-Alkynyl-6-methyl-1,2,4,5-tetrazine | up to 75 | |
| Heck | 4-Iodoisoxazoles | Styrenes | Pd(OAc)₂ | 4-Styrylisoxazoles | Moderate | nih.gov |
Note: This table provides illustrative examples of coupling reactions with related heterocyclic compounds due to the lack of specific data for this compound in the searched literature.
Carbon-Nitrogen and Carbon-Oxygen Coupling Strategies
The introduction of nitrogen and oxygen nucleophiles at the 3-position of the benzo[d]isoxazole ring system can be achieved through palladium-catalyzed C-N and C-O coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are of significant importance for the synthesis of compounds with potential biological activity.
Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds by coupling this compound with a wide variety of primary and secondary amines. The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base to facilitate the catalytic cycle. The choice of ligand is critical for the success of the reaction and can influence the scope of the amine coupling partner. This methodology allows for the synthesis of a diverse range of 3-amino-6-methoxy-benzo[d]isoxazole derivatives.
Ullmann Condensation: The Ullmann condensation is a classical method for the formation of carbon-oxygen bonds, typically involving the reaction of an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. While palladium-catalyzed variations of this reaction have been developed, the traditional copper-mediated approach remains relevant. This reaction can be employed to synthesize 3-aryloxy- or 3-alkoxy-6-methoxy-benzo[d]isoxazoles from this compound.
Table 2: Examples of Carbon-Heteroatom Coupling Reactions (Illustrative)
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂/t-BuXPhos, t-BuONa, Toluene | N-Arylcarbazole | High | nih.gov |
| Ullmann-type | 5-Substituted 1,2,3-Triiodobenzene | Phenol | CuI | 2,3-Diiodinated diarylether | Good | mdpi.com |
Note: This table provides illustrative examples of coupling reactions with related compounds due to the lack of specific data for this compound in the searched literature.
Ring Transformations and Rearrangement Processes
The benzo[d]isoxazole scaffold can undergo a variety of ring transformations and rearrangements, primarily initiated by the cleavage of the weak N-O bond. These reactions provide access to a diverse range of other heterocyclic systems and functionalized aromatic compounds.
Reductive Cleavage of the N-O Bond in Benzo[d]isoxazoles
The N-O bond in the isoxazole ring is susceptible to reductive cleavage under various conditions, leading to the formation of β-enaminoketones or other related structures. This transformation is a powerful tool for unmasking functionality and for the synthesis of various acyclic and heterocyclic compounds.
Common reagents for the reductive cleavage of the N-O bond include catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel), and reducing agents like molybdenum hexacarbonyl (Mo(CO)₆). For instance, the catalytic reductive cleavage of the isoxazole moiety in Risperidone (B510), a drug containing a 6-fluoro-1,2-benzisoxazole core, leads to the formation of impurity G, which is a hydroxy ketone derivative. This indicates that the benzo[d]isoxazole ring is susceptible to this type of transformation. The reaction with molybdenum hexacarbonyl in the presence of water is also a known method for the reductive ring opening of isoxazoles to yield β-aminoenones. thepharmajournal.comnih.gov
The general mechanism for the hydrogenolysis of the N-O bond involves the addition of hydrogen across the bond, leading to an intermediate that can then tautomerize or undergo further reactions to yield the final product. The specific outcome of the reaction can depend on the substrate, the catalyst, and the reaction conditions.
Table 3: Reductive Cleavage of the N-O Bond in Benzo[d]isoxazole Derivatives
| Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone) | 10% Palladium on charcoal, H₂, Methanol, Triethylamine | 3-[2-[4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Impurity G) |
Note: This table provides a specific example of N-O bond cleavage in a closely related benzo[d]isoxazole derivative.
Other Intramolecular Rearrangements
Beyond simple reductive cleavage, the benzo[d]isoxazole ring system can undergo other intramolecular rearrangements, often triggered by thermal or chemical means. These rearrangements can lead to the formation of isomeric heterocyclic structures. For example, 1,2-benzisoxazoles have been shown to undergo thermal rearrangement to N-acyl-1,2-benzisoxazol-3(2H)-ones and subsequently to N-acyl-1,3-benzoxazolin-2(3H)-ones at higher temperatures. thieme-connect.de While specific examples for this compound are not detailed in the available literature, the potential for such rearrangements exists and could be a fruitful area for further investigation. The Stevens rearrangement has been observed in related nitrogen-containing heterocyclic systems, which involves the migration of a group from a quaternary ammonium salt to an adjacent carbanion. semanticscholar.org Such rearrangements can lead to the formation of expanded ring systems or other novel molecular architectures.
Kinetic and Mechanistic Investigations
Reaction Kinetics and Rate Determinations
The study of reaction kinetics involves measuring the rate at which reactants are consumed and products are formed. This data is fundamental to determining the reaction order, rate constants, and activation energy, which together help to elucidate the reaction mechanism.
For the synthesis of benzisoxazoles, kinetic studies can reveal the influence of various parameters such as reactant concentration, temperature, and catalyst loading on the reaction rate. For instance, in the synthesis of related heterocyclic compounds, kinetic analysis has been used to understand the role of catalysts and to optimize reaction conditions for improved yield and purity. While specific rate-determination studies for 3-Chloro-6-methoxy-benzo[d]isoxazole are not extensively documented in publicly available literature, studies on other benzisoxazoles have shown that they can act as inhibitors in enzymatic reactions, with their binding kinetics being a key area of investigation. nih.gov In such studies, inhibitor constants (Kᵢ) are determined to quantify the binding affinity to an enzyme. nih.gov
A typical approach to gathering kinetic data involves monitoring the concentration of key species over time, often using the spectroscopic techniques detailed in the following sections.
In-Situ Spectroscopic Monitoring of Reaction Progress
Process Analytical Technology (PAT) has become an indispensable part of modern chemical process development, aiming to design, analyze, and control manufacturing through timely measurements of critical process parameters. mt.comstepscience.comfda.gov In-situ (in the reaction mixture) spectroscopic monitoring is a cornerstone of PAT, providing real-time data on reaction progress without the need for manual sampling and offline analysis. nih.gov
The integration of various spectroscopic tools allows for a comprehensive understanding of complex reaction mixtures in real time. researchgate.net This approach is vital for identifying reaction endpoints, detecting the formation of intermediates or byproducts, and ensuring process robustness. researchgate.netresearchgate.net
ATR-FTIR spectroscopy is a powerful technique for monitoring the concentration of key functional groups in solution in real-time. By immersing a probe directly into the reaction vessel, it measures the infrared spectrum of the layer of solution in immediate contact with the probe's crystal. This method is particularly useful for tracking the disappearance of reactant-specific peaks and the appearance of product-specific peaks.
In the context of this compound synthesis, ATR-FTIR could be used to monitor key vibrational bands. For example, the cyclization of a 2-hydroxyaryl oxime precursor would involve changes in the O-H and C=N stretching frequencies. nih.govresearchgate.net Although specific studies on this compound are not detailed, the general methodology is widely applied. For instance, in situ FTIR has been used to measure association constants in host-guest complexes and to optimize process routes in the synthesis of other complex molecules. researchgate.net
Table 1: Potential ATR-FTIR Monitoring Parameters for Benzisoxazole Synthesis
| Functional Group | Typical Wavenumber (cm⁻¹) | Monitored Event |
| Oxime O-H | ~3200-3600 | Disappearance |
| Nitrile (C≡N) | ~2210-2260 | Appearance/Disappearance |
| Carbonyl (C=O) | ~1670-1820 | Disappearance |
| Isoxazole (B147169) Ring | ~1600-1650 (C=N stretch) | Appearance |
This table is illustrative and specific peak positions would need to be determined experimentally for the exact reaction.
Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations and is often insensitive to water, making it ideal for monitoring reactions in aqueous media. geochemicalperspectivesletters.orgoxinst.com An apparatus for real-time Raman monitoring can be interfaced with continuous-flow reactors, allowing for non-invasive analysis by placing a probe outside a glass reaction vessel. beilstein-journals.org
For the synthesis of this compound, Raman spectroscopy could track changes in the aromatic ring vibrations and the formation of the isoxazole heterocycle. researchgate.net The technique has been successfully used to monitor various organic reactions, including Knoevenagel and Claisen-Schmidt condensations. beilstein-journals.org By creating a calibration curve, Raman spectral data can be used to quantitatively determine product conversion, which can be corroborated by offline methods like NMR. beilstein-journals.orgnih.gov
Online NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. While a less common PAT tool than FTIR or Raman due to equipment cost and complexity, it offers unparalleled insight into reaction pathways by identifying and quantifying all proton- or carbon-containing species simultaneously.
Flow NMR, where the reaction mixture is continuously pumped through the spectrometer, has been successfully integrated into multi-step syntheses of other isoxazoles. researchgate.net This allows for the direct observation of reactants, intermediates, and products, providing a rich dataset for kinetic modeling. For this compound, online ¹H NMR could track the disappearance of precursor signals and the emergence of the characteristic aromatic and methoxy (B1213986) proton signals of the final product. sciarena.com
UV-Vis spectroscopy measures the electronic transitions in molecules and is particularly useful for detecting and quantifying compounds with chromophores, such as aromatic systems and conjugated species. Changes in conjugation during a reaction lead to shifts in the absorption maxima (λmax), which can be monitored over time.
This technique is well-suited for detecting the formation and consumption of colored intermediates. beilstein-journals.org In the synthesis of benzisoxazoles, which involves the creation of an aromatic heterocyclic system, changes in the UV-Vis spectrum are expected. wikipedia.org By titrating a reaction mixture with a reactant, the increase or decrease in absorbance at a specific wavelength can be plotted to follow the reaction progress and detect intermediates. nih.gov
Isolation and Characterization of Transient Intermediates
The direct detection and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. While in-situ spectroscopy can provide evidence for their existence, their isolation provides definitive proof. However, because these species are often highly reactive and short-lived, their isolation typically requires specialized techniques.
In the synthesis of benzisoxazoles, several intermediates are plausible depending on the specific route. For example, one common synthetic pathway involves the cyclization of 2-hydroxyaryl oximes. chim.it Another route may involve the rearrangement of a nitro precursor. The photochemical rearrangements of benzisoxazole derivatives can also proceed through various reactive intermediates. acs.org While no specific studies on the isolation of intermediates for this compound are found, research on related structures provides insight. For instance, the synthesis of some benzisoxazoles is proposed to proceed through a nitroso quinone methide intermediate, which then cyclizes. chim.it
Techniques such as matrix isolation (trapping the reaction at cryogenic temperatures) combined with spectroscopy can be used to characterize these fleeting species.
Elucidation of Rate-Determining Steps and Transition States
The synthesis of this compound, like other substituted benzisoxazoles, can proceed through various mechanistic pathways depending on the chosen synthetic route. While specific kinetic and mechanistic studies for this particular compound are not extensively documented in the available literature, insights into the rate-determining steps and transition states can be inferred from investigations of analogous benzisoxazole and related heterocyclic syntheses. The elucidation of these factors is crucial for optimizing reaction conditions, improving yields, and understanding the underlying chemical transformations.
Common synthetic strategies for the benzisoxazole core involve intramolecular cyclization reactions or cycloaddition processes. The nature of the rate-determining step and the structure of the transition state are intrinsically linked to the specific mechanism at play.
One of the most prevalent methods for synthesizing 3-substituted benzisoxazoles is the intramolecular cyclization of ortho-hydroxyaryl ketoximes or their derivatives. In a divergent and regioselective synthesis of 3-substituted benzisoxazoles from ortho-hydroxyaryl N-H ketimines, a common N-Cl imine intermediate is generated. The subsequent N-O bond formation to yield the benzisoxazole occurs under anhydrous conditions. organic-chemistry.org The rate of this cyclization step would be highly dependent on the nucleophilicity of the oxime oxygen and the electrophilicity of the imine carbon, as well as the geometric feasibility of the ring closure. The transition state would likely involve a pre-organized conformation where the reacting atoms are in close proximity, leading to the formation of the five-membered ring.
The following table summarizes reaction conditions for the synthesis of various substituted benzisoxazoles via the [3+2] cycloaddition of nitrile oxides and arynes, highlighting the importance of controlling reaction parameters to achieve good yields, which is often related to managing the rates of formation of the reactive intermediates.
| Entry | Aryne Precursor | Chlorooxime | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | o-(Trimethylsilyl)phenyl triflate | 4-Methoxybenzoyl chloride oxime | 90 | nih.gov |
| 2 | 3,4-Dimethoxy-o-(trimethylsilyl)phenyl triflate | Benzoyl chloride oxime | 65 | nih.gov |
| 3 | 3,4-Difluoro-o-(trimethylsilyl)phenyl triflate | Benzoyl chloride oxime | 36 | nih.gov |
| 4 | o-(Trimethylsilyl)phenyl triflate | 2-Nitrobenzoyl chloride oxime | 57 | nih.gov |
| 5 | o-(Trimethylsilyl)phenyl triflate | 2-Bromobenzoyl chloride oxime | 93 | nih.gov |
In the context of related heterocyclic systems like benzoxazoles, studies on copper-catalyzed cyclizations of ortho-haloanilides have indicated that the oxidative addition of the aryl halide to the copper(I) catalyst is the rate-determining step. The observed reactivity order of I > Br > Cl is consistent with this mechanistic proposal. While this is a different heterocycle, the principle of a specific step in a catalytic cycle being rate-limiting is a common theme and could be relevant for certain transition-metal-catalyzed syntheses of benzisoxazoles.
Computational studies on the formation of benzoxazoles from phenolic Schiff bases have suggested that a concerted reductive elimination from a hypervalent iodine(III) intermediate is the most plausible pathway, featuring a lower energy transition state compared to other potential routes. This highlights the power of theoretical calculations in elucidating reaction mechanisms and identifying the most favorable transition states in the absence of direct experimental kinetic data.
For the synthesis of this compound, the specific substituents on the aromatic ring will influence the reaction kinetics. The electron-donating methoxy group at the 6-position would increase the electron density of the benzene (B151609) ring, which could affect the rate of electrophilic aromatic substitution steps if the synthesis involves such a reaction. Conversely, it could also influence the reactivity of precursors in cyclization reactions. The chloro group at the 3-position is part of the isoxazole ring itself and is typically introduced via the precursor used for the ring formation.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For benzo[d]isoxazole derivatives, these methods provide reliable data on their geometric and energetic characteristics.
Geometry Optimization and Energetic Analysis
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted benzo[d]isoxazole systems, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to obtain optimized geometric parameters.
The energetic analysis provides information about the stability of the molecule. The total energy calculated for the optimized structure is a key parameter. Furthermore, thermodynamic properties such as enthalpy and Gibbs free energy can be derived from these calculations, offering insights into the molecule's stability under different conditions.
Table 1: Representative Calculated Geometric Parameters for a Substituted Benzisoxazole Ring System
| Parameter | Value |
| C-C (aromatic) bond length | ~1.38 - 1.40 Å |
| C-N bond length | ~1.32 Å |
| N-O bond length | ~1.41 Å |
| C-O bond length | ~1.36 Å |
| C-Cl bond length | ~1.74 Å |
| C-O (methoxy) bond length | ~1.37 Å |
| O-C (methyl) bond length | ~1.43 Å |
Note: These are approximate values based on computational studies of similar heterocyclic systems and may vary for 3-Chloro-6-methoxy-benzo[d]isoxazole.
Vibrational Frequency Analysis
Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule.
For the parent isoxazole (B147169) molecule, detailed vibrational assignments have been aided by DFT calculations, showing good agreement between theoretical and experimental spectra. researchgate.net The vibrational spectrum of this compound would be characterized by contributions from the benzo[d]isoxazole core and the chloro and methoxy (B1213986) substituents.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (methoxy) | 2850 - 2960 |
| C=N stretching | 1600 - 1650 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-O-C stretching (methoxy) | 1000 - 1300 |
| C-Cl stretching | 600 - 800 |
| Ring deformation modes | Below 1000 |
Note: These are general ranges and the precise frequencies for this compound would require specific calculations.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods provide a suite of descriptors that help in understanding and predicting the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Compositions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For aromatic and heterocyclic systems, the HOMO is often a π-orbital distributed over the ring system, while the LUMO is a π*-orbital. In this compound, the methoxy group (an electron-donating group) would be expected to raise the energy of the HOMO, while the chloro group (an electron-withdrawing group) would lower the energy of the LUMO.
Computational studies on similar molecules, such as benzo and anthraquinodimethane derivatives, have utilized DFT to analyze their HOMO and LUMO structures and energies to predict reactivity. researchgate.net For 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, the HOMO-LUMO energy gap was estimated through DFT calculations. researchgate.net
Table 3: Representative Frontier Molecular Orbital Data for a Substituted Heterocyclic System
| Parameter | Description | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 3.0 to 5.0 |
Note: These values are illustrative and would need to be specifically calculated for this compound.
Electrostatic Potential (ESP) Surfaces and Charge Distribution
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically shown in blue), which are electron-poor and susceptible to nucleophilic attack.
In this compound, the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy group would be expected to be regions of negative electrostatic potential. The hydrogen atoms and the region around the chlorine atom might exhibit positive potential. ESP analysis has been used to identify reactive sites in various molecules, including quinoline (B57606) derivatives. nih.gov
The charge distribution can also be quantified through population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom in the molecule.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are used to describe the reactivity of different sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.
The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates the propensity of a site to donate an electron. These functions provide a more detailed and quantitative picture of local reactivity than ESP maps alone. The calculation of Fukui functions has been applied to various heterocyclic systems to understand their chemical reactivity. nih.gov For this compound, these calculations would pinpoint the specific atoms most likely to participate in different types of reactions.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in Substituted Benzo[d]isoxazoles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity or properties. For a class of compounds like substituted benzo[d]isoxazoles, QSAR and QSPR can provide valuable insights for designing new derivatives with desired characteristics.
The development of a QSAR/QSPR model involves several key steps:
Data Set Selection: A diverse set of substituted benzo[d]isoxazole derivatives with known activities or properties is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
While specific QSAR/QSPR studies focusing solely on this compound are not prevalent, research on broader classes of isoxazole and benzisoxazole derivatives highlights the utility of this approach. For example, QSAR studies have been successfully applied to understand the anti-inflammatory activity of isoxazole derivatives. nih.gov In such studies, descriptors related to the electronic and steric properties of the substituents are often found to be important.
For substituted benzo[d]isoxazoles, a QSAR model could be developed to predict, for instance, their inhibitory activity against a particular enzyme. The model might reveal that electron-withdrawing groups at a certain position and bulky substituents at another position enhance the activity. This information would be invaluable for the rational design of more potent analogs.
Table 3: Example of Descriptors Used in a QSAR Model for Substituted Benzo[d]isoxazoles
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Dipole Moment | Polarity and charge distribution |
| HOMO/LUMO Energies | Electron-donating/accepting ability | |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| van der Waals Volume | Molecular size | |
| Topological | Connectivity Indices | Molecular branching and shape |
| Hydrophobic | LogP | Lipophilicity |
This systematic approach allows for the prediction of the properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new functional molecules.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Chloro-6-methoxy-benzo[d]isoxazole (C₈H₆ClNO₂), HRMS would be used to determine the exact mass of the molecular ion, which should be consistent with the calculated theoretical mass. This technique is routinely used to confirm the identity of newly synthesized compounds, as seen in studies of various isoxazole (B147169) derivatives where the observed mass is typically within a few ppm of the calculated mass. rsc.orgrsc.org
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the benzo[d]isoxazole ring system would be expected to yield characteristic fragment ions, helping to corroborate the proposed structure.
| Technique | Expected Information |
| HRMS (ESI) | Molecular Formula Confirmation: Accurate mass measurement of the [M+H]⁺ or [M+Na]⁺ adduct to confirm the elemental composition C₈H₆ClNO₂. |
| MS/MS | Fragmentation Analysis: Identification of characteristic fragment ions resulting from the cleavage of the isoxazole ring and loss of substituents, providing further structural evidence. |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a crystal structure for this compound itself is not publicly available, the structures of numerous benzo[d]isoxazole derivatives have been reported. nih.govresearchgate.net These studies demonstrate that the benzo[d]isoxazole ring system is generally planar. For instance, the crystal structure of 3-[Chloro-(phenyl)methyl]-6-methyl-1,2-benzoxazole shows a nearly planar benzoxazole (B165842) system. researchgate.net Obtaining a suitable crystal of this compound would allow for the unequivocal determination of its solid-state conformation and intermolecular interactions, such as π-stacking or other non-covalent interactions that govern the crystal packing. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. These would include:
C-O-C stretching: Asymmetric and symmetric stretching vibrations of the methoxy (B1213986) group, typically in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.
C=N stretching: The stretching vibration of the isoxazole C=N bond, expected around 1620-1580 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methoxy group around 2950-2850 cm⁻¹.
C-Cl stretching: A band in the 800-600 cm⁻¹ region, confirming the presence of the chloro substituent.
Infrared data for related isoxazole derivatives show characteristic peaks for the isoxazole ring and substituents, which would be comparable. rsc.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 |
| C=N Stretch (Isoxazole) | 1620-1580 |
| Aromatic C=C Stretch | 1600-1450 |
| Asymmetric C-O-C Stretch | 1250-1200 |
| Symmetric C-O-C Stretch | 1050-1000 |
| C-Cl Stretch | 800-600 |
Note: Predicted data is based on the analysis of structurally similar compounds.
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The benzo[d]isoxazole ring system constitutes a significant chromophore. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or chloroform) is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.
The specific wavelengths (λ_max) and molar absorptivities (ε) of these transitions would be influenced by the chloro and methoxy substituents on the benzene (B151609) ring. Generally, benzoxazole and its derivatives show absorption maxima in the range of 250-350 nm. Studies on the hydrolysis of isoxazole-containing Schiff bases have utilized UV-Vis spectroscopy to monitor the changes in the chromophoric system, demonstrating the sensitivity of this technique to the electronic structure of the isoxazole ring. researchgate.net
Future Perspectives in 3 Chloro 6 Methoxy Benzo D Isoxazole Research
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthetic routes to benzisoxazoles can involve multiple steps, harsh conditions such as strongly acidic or basic environments, and the use of hazardous reagents. nih.gov The future of synthesizing 3-Chloro-6-methoxy-benzo[d]isoxazole will undoubtedly focus on greener, more efficient, and sustainable methods.
Key areas for development include:
Catalytic Systems: The exploration of cheaper and more environmentally benign catalysts, such as copper salts to replace more expensive palladium catalysts, presents a viable path for more sustainable synthesis. chim.it Research into novel catalyst systems, including Brønsted acidic ionic liquids, could offer high yields under solvent-free conditions, simplifying purification and reducing waste.
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. For example, developing tandem alkylation-cyclization reactions or [3+2] cycloadditions using in-situ generated intermediates can streamline the synthesis of complex benzisoxazoles. nih.govchim.ityoutube.com A promising approach involves the cycloaddition of in situ generated nitrile oxides with arynes, which allows for the formation of two bonds at once under mild conditions. nih.govorganic-chemistry.org
Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of bio-based starting materials. Future research could investigate pathways to synthesize precursors for this compound from renewable resources like guaiacol, vanillin, or other bio-based phenols and amines. researchgate.net
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, future studies will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its formation and reactivity.
Key research questions to address include:
Reaction Pathways: Investigating the precise pathways of cyclization reactions, such as whether they proceed via C–O or N–O bond formation, can lead to improved regioselectivity and yield. chim.it For instance, the divergent synthesis from ortho-hydroxyaryl N-H ketimines can lead to either benzisoxazoles or benzoxazoles depending on the conditions, highlighting the need for precise mechanistic control. organic-chemistry.org
Intermediate Stability: Many modern synthetic routes involve highly reactive intermediates like arynes, nitrile oxides, or organometallic species. nih.govnih.gov Understanding the factors that govern the stability and reactivity of these intermediates is key to preventing side reactions and decomposition. nih.gov
Stereochemical Control: For developing chiral derivatives of this compound, understanding the mechanism of stereochemical induction is paramount. This involves studying the role of chiral catalysts and auxiliaries in governing the enantioselectivity of key reaction steps. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Organic Synthesis and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov For this compound, these computational tools offer powerful new avenues for exploration.
Future applications of AI/ML in this area include:
Reaction Prediction and Optimization: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely outcomes, identify optimal reaction conditions (temperature, solvent, catalyst), and even suggest novel synthetic routes that a human chemist might overlook. youtube.com This can drastically reduce the number of experiments needed, saving time and resources.
Property Prediction: Machine learning models, particularly graph neural networks, can predict the physicochemical and biological properties of novel molecules. nih.gov For this compound and its derivatives, AI could predict properties like solubility, binding affinity to specific biological targets, and potential toxicity, guiding the design of new drug candidates. nih.govresearchgate.net
De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By defining a target profile (e.g., high antibacterial activity, specific enzyme inhibition), generative models could propose novel derivatives of the this compound scaffold that are optimized for a particular function and are readily synthesizable. nih.gov
Below is an illustrative table showing how a machine learning model could be used to predict a key property, such as inhibitory activity (pIC50), for a series of hypothetical benzisoxazole derivatives.
| Compound ID | Substituent (R) | Molecular Weight | Predicted pIC50 | Experimental pIC50 | Error |
| CMB-01 | -H | 183.60 | 6.2 | 6.1 | 0.1 |
| CMB-02 | -F | 201.59 | 6.5 | 6.6 | -0.1 |
| CMB-03 | -CN | 208.61 | 6.8 | 6.7 | 0.1 |
| CMB-04 | -NO2 | 228.60 | 7.1 | 7.0 | 0.1 |
| CMB-05 | -NH2 | 198.63 | 5.9 | 6.0 | -0.1 |
This table is for illustrative purposes only. The data is not derived from actual experiments.
Exploration of Reactivity under Flow Chemistry and Microreactor Conditions
Flow chemistry, which involves performing chemical reactions in continuous-flowing streams within microreactors, offers significant advantages over traditional batch processing. nih.gov These advantages include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and potential for automation and scalability. youtube.com
Future research on this compound will benefit from this technology in several ways:
High-Throughput Screening and Optimization: Automated flow chemistry platforms can perform hundreds of experiments with varying parameters (temperature, residence time, stoichiometry) in a short period. This allows for the rapid optimization of the synthesis of this compound and its derivatives.
Accessing Novel Reaction Conditions: Microreactors can operate at high temperatures and pressures that are difficult or unsafe to achieve in batch reactors. This opens up new "process windows" and may enable novel transformations and reactivity patterns for the benzisoxazole scaffold.
The table below compares key parameters for a typical benzisoxazole synthesis in a traditional batch reactor versus a continuous flow microreactor, illustrating the potential benefits of the latter.
| Parameter | Batch Reactor | Flow Microreactor | Advantage of Flow |
| Reaction Time | Hours | Minutes | Faster |
| Temperature Control | Moderate (hot spots) | Precise (±1 °C) | Higher Selectivity |
| Safety | Risk of thermal runaway | Inherently Safer | Reduced Risk |
| Scalability | Difficult, requires re-optimization | Straightforward (scaling-out) | Easier Industrialization |
| Reagent Handling | Large quantities | Small, continuous feed | Minimized Hazard |
This table presents a generalized comparison to illustrate concepts.
By embracing these future research directions, the scientific community can systematically explore the chemical space around this compound, paving the way for the discovery of new materials and therapeutics with enhanced properties and applications.
Q & A
Q. Basic
- PPE : Gloves, goggles, and lab coats.
- Storage : Inert atmosphere, away from light .
- Spills : Neutralize with vermiculite; avoid aqueous release .
How does substituent position influence inhibitory potency against glutathione-dependent enzymes?
Advanced
3-substituted derivatives exhibit stronger GR inhibition due to optimal binding geometry. Example
| Compound | IC50 (GR) | Inhibition Type |
|---|---|---|
| 3-(4-chlorophenyl) isoxazole | 0.059 mM | Semi-competitive |
| 5-(4-chlorophenyl) isoxazole | 0.118 mM | Non-competitive |
Docking reveals 3-substituted analogs bind the enzyme-substrate complex, altering active-site dynamics .
What structural features contribute to its role as an HSP90 inhibitor?
Advanced
The tri-substituted isoxazole scaffold (e.g., NVP-AUY922) binds the ATPase domain via:
- Hydrophobic interactions at 3-position.
- Hydrogen bonding via methoxy groups .
Which spectroscopic techniques characterize these derivatives?
Q. Basic
- NMR : Confirms substitution patterns (e.g., 1H NMR δ 7.2–7.8 ppm for aromatic protons).
- X-ray crystallography : Resolves bond angles (e.g., C3–C3a–C4: 138.2°) .
How do molecular dynamics simulations optimize anti-inflammatory derivatives?
Advanced
Simulations (e.g., RMSD < 2.0 Å) predict stable binding to COX-2. Key parameters:
| Parameter | Value | Implication |
|---|---|---|
| Binding free energy | −9.8 kcal/mol | Strong COX-2 inhibition |
| Hydrogen bond occupancy | 85% | Stable active-site interaction |
What challenges exist in regioselective synthesis of halogenated derivatives?
Advanced
Competing pathways yield regioisomers. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
